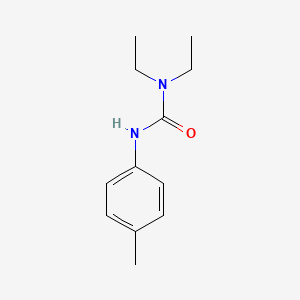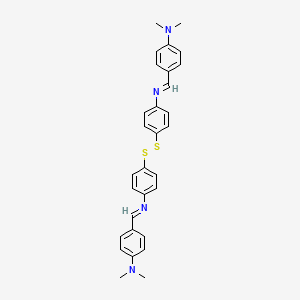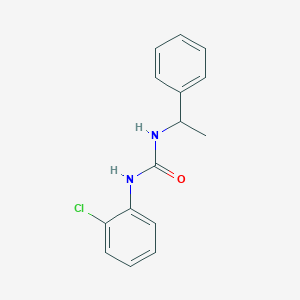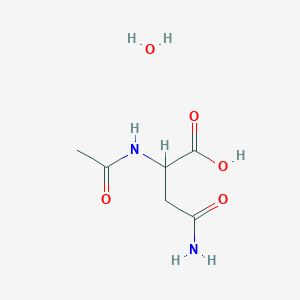![molecular formula C27H20Cl2N2 B11952481 (E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine] CAS No. 63839-06-5](/img/structure/B11952481.png)
(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) is an organic compound with the molecular formula C27H20Cl2N2 It is known for its unique chemical structure, which includes two benzylidene aniline groups connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) typically involves the condensation reaction between 4-chlorobenzaldehyde and 4,4’-methylenedianiline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as column chromatography, may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Applications De Recherche Scientifique
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) involves its interaction with various molecular targets and pathways. The compound’s imine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, its aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(N-(2-chlorobenzylidene)aniline): Similar structure but with the chlorine substituent in a different position, leading to different chemical and physical properties.
4,4’-Methylenebis(N-(4-bromobenzylidene)aniline): Bromine substituent instead of chlorine, which can affect the compound’s reactivity and applications.
The uniqueness of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63839-06-5 |
|---|---|
Formule moléculaire |
C27H20Cl2N2 |
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-[4-[[4-[(4-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C27H20Cl2N2/c28-24-9-1-22(2-10-24)18-30-26-13-5-20(6-14-26)17-21-7-15-27(16-8-21)31-19-23-3-11-25(29)12-4-23/h1-16,18-19H,17H2 |
Clé InChI |
IZKKTDYBAJIIHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl)N=CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)




![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)



![Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11952480.png)

![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)

